N-[1-13C]Acetyl-D-neuraminic Acid chemical structure and molecular weight
N-[1-13C]Acetyl-D-neuraminic Acid chemical structure and molecular weight
An In-depth Technical Guide to N-[1-¹³C]Acetyl-D-neuraminic Acid: Structure, Properties, and Applications
Introduction
N-Acetyl-D-neuraminic acid (Neu5Ac), the most common member of the sialic acid family, plays a pivotal role in cellular biology.[1] As the terminal monosaccharide on the glycan chains of glycoproteins and glycolipids, it is centrally involved in a myriad of physiological and pathological processes, including cell-cell recognition, immune responses, and host-pathogen interactions.[1][2] The strategic introduction of an isotopic label, specifically Carbon-13 (¹³C), into this molecule creates a powerful probe for detailed molecular investigation.
This guide focuses on N-[1-¹³C]Acetyl-D-neuraminic Acid, where the ¹³C isotope is specifically positioned at the carbonyl carbon of the N-acetyl group. This specific labeling provides a unique spectroscopic handle to investigate the molecule's behavior and its incorporation into complex biological systems without significantly altering its chemical properties. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the molecule's structure, properties, synthesis, and critical applications in modern research.
Section 1: Physicochemical Properties
A thorough understanding of the fundamental properties of N-[1-¹³C]Acetyl-D-neuraminic Acid is essential for its effective use in experimental design.
Chemical Structure
The structure consists of a nine-carbon sugar backbone derived from neuraminic acid, which is N-acetylated at the C5 position. The isotopic label, ¹³C, replaces the naturally abundant ¹²C at the carbonyl carbon of this acetyl group. This position is chemically stable and provides a distinct signal in analytical applications.
Caption: Chemical structure of N-[1-¹³C]Acetyl-D-neuraminic Acid.
Molecular Data
The key quantitative data for N-[1-¹³C]Acetyl-D-neuraminic Acid are summarized below for easy reference.
| Property | Value | Source(s) |
| Synonyms | [1-¹³C; acetyl]NANA, [1-¹³C; acetyl]sialic acid | [3] |
| Molecular Formula | ¹³C¹²C₁₀H₁₉NO₉ | [4] |
| Molecular Weight | ~310.27 g/mol (Monoisotopic) | Calculated |
| Unlabeled MW | 309.27 g/mol | [1][4] |
| CAS Number | 131-48-6 (Unlabeled) | [4][5] |
| Appearance | White crystalline powder | [1] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | -20°C | [6] |
Section 2: Synthesis of ¹³C-Labeled Sialic Acid
Rationale for Isotopic Labeling
The primary motivation for synthesizing ¹³C-labeled Neu5Ac is to create a molecular tool that can be unambiguously traced and analyzed in complex biological environments. Standard (unlabeled) Neu5Ac is ubiquitous in biological samples, making it difficult to distinguish experimentally introduced molecules from the endogenous pool. The ¹³C isotope, with its nuclear spin of ½, is NMR-active, providing a specific signal for detection. This makes it an invaluable tracer for metabolic flux analysis, structural biology studies via NMR, and quantitative mass spectrometry.
Chemo-enzymatic Synthesis Workflow
While purely chemical syntheses exist, a modern and highly efficient approach is the chemo-enzymatic method.[7][8] This strategy leverages the specificity and stereoselectivity of enzymes to overcome challenges in traditional organic synthesis, while using simple chemical reactions to introduce the isotopic label from an economical precursor.
Expertise & Experience Insight: The choice of a chemo-enzymatic route is deliberate. Enzymes like N-acetyl-neuraminic acid aldolase (NanA) operate with near-perfect stereochemical control, ensuring the production of the biologically relevant D-glycero-D-galacto isomer, a feat that is complex and low-yielding in multi-step chemical synthesis.[9] Starting with a simple labeled precursor like ¹³C-acetyl chloride makes the process cost-effective.[10][11]
Caption: A streamlined chemo-enzymatic synthesis workflow.
Section 3: Core Applications in Research
The unique properties of N-[1-¹³C]Acetyl-D-neuraminic Acid make it a versatile tool in several advanced research areas.
High-Resolution NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary application. The ¹³C label provides a specific, high-sensitivity probe to study the molecule's structure and dynamics in solution.
Expertise & Experience Insight: In aqueous solution, Neu5Ac exists in a complex equilibrium between its cyclic pyranose forms (α and β anomers) and minor acyclic forms (keto, keto hydrate, and enol).[12][13][14] These minor forms are often crucial intermediates in enzymatic reactions but are difficult to detect due to their low abundance (~1-2%). By using ¹³C-labeled Neu5Ac, specifically at positions involved in these transformations (like C1, C2, or C3), researchers can use ¹³C NMR to detect and accurately quantify these transient species, providing deep mechanistic insights into sialic acid biology.[12][13][15]
Protocol: Sample Preparation for ¹³C NMR Analysis
This protocol provides a self-validating system for obtaining high-quality NMR data.
-
Dissolution: Accurately weigh and dissolve the N-[1-¹³C]Acetyl-D-neuraminic Acid sample in a suitable solvent, typically D₂O (Deuterium Oxide) for proton signal suppression. For quantitative ¹³C NMR, a concentration of approximately 300 mM is often used to ensure a good signal-to-noise ratio.[16]
-
pH Adjustment: Adjust the solution to the desired pH (or pD) using dilute solutions of DCl or NaOD. The pH is critical as the equilibrium between different forms of sialic acid is pH-dependent.[12][13][16]
-
Sample Transfer: Transfer the final solution into a high-precision NMR tube (e.g., 3 mm or 5 mm diameter).
-
Data Acquisition: Collect ¹³C NMR spectra on a high-field spectrometer. Use appropriate parameters, including a sufficient relaxation delay, to ensure accurate signal integration for quantification.
-
Validation: Confirm the presence of the expected labeled carbon signal and compare its chemical shift to literature values to validate the sample's identity and purity.
Metabolic Labeling of Sialoglycans
Metabolic labeling is a powerful technique to study the biosynthesis and function of glycans in living cells. Cells are cultured in media supplemented with the ¹³C-labeled sialic acid, which is then utilized by the cell's own enzymatic machinery and incorporated into newly synthesized sialoglycans.[11][17]
Trustworthiness Insight: This approach is highly trustworthy because it relies on the cell's natural biosynthetic pathways. The labeled molecule acts as a tracer, revealing the authentic fate of sialic acids within the cell. This method has been instrumental in tracking changes in cell-surface glycosylation associated with cancer progression and in identifying the specific glycoproteins involved.[2][4] Bifunctional sialic acids, which contain both an isotopic label and a bioorthogonal reporter group, can further enhance these studies by allowing for both quantification and visualization.[18]
Protocol: A General Workflow for Metabolic Labeling in Cell Culture
-
Cell Culture Preparation: Plate the cells of interest (e.g., HeLa, Jurkat) and grow them in standard culture medium until they reach a suitable confluency (typically 60-70%).
-
Introduction of Labeled Precursor: Prepare a sterile stock solution of N-[1-¹³C]Acetyl-D-neuraminic Acid. Replace the standard medium with a fresh medium containing the labeled sialic acid at a predetermined final concentration.
-
Incubation and Incorporation: Culture the cells for a period sufficient to allow for metabolic uptake and incorporation into cell-surface glycans (typically 24-72 hours).
-
Cell Harvesting: Gently wash the cells to remove any unincorporated label, then detach and harvest the cells.
-
Analysis (Validation Step):
-
Option A (Mass Spectrometry): Lyse the cells, isolate the glycoprotein fraction, and analyze by LC-MS/MS to identify and quantify the incorporation of the ¹³C label into specific glycopeptides.
-
Option B (NMR): For larger-scale cultures, isolate a specific glycoprotein and perform ¹³C NMR to directly observe the incorporated label and study its local environment.[10]
-
Conclusion
N-[1-¹³C]Acetyl-D-neuraminic Acid is more than just a chemical reagent; it is a sophisticated molecular probe that unlocks new avenues for research in glycobiology. Its value lies in the strategic placement of a stable isotope, enabling precise tracking and structural analysis within complex biological systems. For researchers and drug development professionals, this compound provides a reliable and powerful tool to dissect the roles of sialic acid in health and disease, from elucidating enzymatic mechanisms with NMR to tracking glycan dynamics in living cells, ultimately accelerating the discovery of novel diagnostics and therapeutics.
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